molecular formula C7H7BFNO4 B8263603 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester

5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B8263603
M. Wt: 198.95 g/mol
InChI Key: KPBVQHCMNVCFCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 5-fluoro-2-(methoxycarbonyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the coupling reaction.

    Protic Solvents: Used in protodeboronation reactions.

Major Products

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluorine and methoxycarbonyl groups.

    2-(Methoxycarbonyl)pyridine-4-boronic Acid Pinacol Ester: Similar but lacks the fluorine atom.

    5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic Acid: Similar but lacks the pinacol ester group.

Uniqueness

5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester is unique due to the presence of both fluorine and boronic acid ester functionalities, which enhance its reactivity and versatility in organic synthesis. The combination of these groups allows for selective reactions and the formation of complex molecules that are not easily accessible with other compounds .

Properties

IUPAC Name

(5-fluoro-2-methoxycarbonylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO4/c1-14-7(11)6-2-4(8(12)13)5(9)3-10-6/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBVQHCMNVCFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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